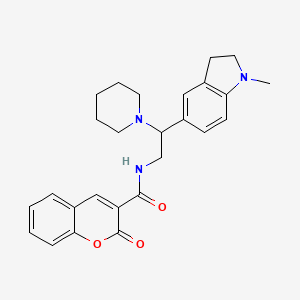
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C26H29N3O3 and its molecular weight is 431.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Indoline moiety : Known for various biological activities.
- Piperidine ring : Contributes to the pharmacological profile.
- Chromene backbone : Associated with diverse medicinal properties.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 306.35 g/mol |
| CAS Number | 922083-50-9 |
Anticancer Properties
Research indicates that compounds with similar structures often exhibit significant anticancer activity. The indoline derivatives have been shown to interact with various cellular pathways, leading to apoptosis in cancer cells. For instance, studies have demonstrated that related compounds can inhibit the Bcl-2 protein, which is crucial for cell survival in many cancers .
The mechanism of action involves:
- Binding to Receptors : The piperidine and indoline groups facilitate binding to specific receptors or enzymes, modulating their activity.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by disrupting mitochondrial function or activating caspases.
In Vitro Studies
In vitro studies have assessed the compound's effectiveness against various cancer cell lines. For example:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).
- Results : Significant cytotoxic effects were observed, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the indoline and piperidine moieties can enhance or diminish biological activity. For instance:
- Hydrophobic Interactions : Essential for binding affinity to target proteins.
- Substituent Effects : The presence of electron-withdrawing groups can increase potency against certain cancer types .
Case Studies
- Case Study 1 : A study on a related compound demonstrated an IC50 value of 23.30 µM against A431 cells, showcasing its potential as an anticancer agent .
- Case Study 2 : Another investigation revealed that derivatives with specific substitutions exhibited enhanced apoptosis rates in glioblastoma cells, suggesting that structural modifications could lead to improved therapeutic outcomes .
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer activity. For instance, derivatives of indoline and chromene have shown efficacy against various cancer cell lines. The compound's mechanism may involve the inhibition of specific enzymes or receptors associated with tumor growth.
Case Study : A related study demonstrated that a structurally similar compound displayed significant antimitotic activity against human tumor cells, with mean growth inhibition values suggesting potential for development as an anticancer agent .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, as indicated by studies on similar derivatives that inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes play crucial roles in inflammatory pathways, and their inhibition can lead to therapeutic benefits in inflammatory diseases.
Potential Therapeutic Applications
Given its diverse biological activities, N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide shows promise in several therapeutic areas:
- Cancer Treatment : As an anticancer agent targeting specific pathways involved in tumorigenesis.
- Inflammatory Disorders : As a potential treatment option for conditions characterized by inflammation.
Propiedades
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-28-14-11-19-15-18(9-10-22(19)28)23(29-12-5-2-6-13-29)17-27-25(30)21-16-20-7-3-4-8-24(20)32-26(21)31/h3-4,7-10,15-16,23H,2,5-6,11-14,17H2,1H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINPEUXAGMBZJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4OC3=O)N5CCCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














